2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a fluorophenyl group, a sulfonyl group, and a pyridazinone core, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the fluorophenyl group, and the attachment of the sulfonyl group. Common synthetic routes may involve:
Formation of Pyridazinone Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides or sulfonyl fluorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide
- 2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-12-3-1-5-14(9-12)27(24,25)16-6-7-17(23)21(20-16)11-15(22)19-10-13-4-2-8-26-13/h1,3,5-7,9,13H,2,4,8,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOABSBDMRVPUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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